molecular formula C24H25N3O4 B12166294 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12166294
M. Wt: 419.5 g/mol
InChI Key: YHGAMNCELPTVHO-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that features both benzimidazole and chromone moieties. Benzimidazole is a heterocyclic aromatic organic compound, while chromone is a naturally occurring compound found in many plants. The combination of these two structures in a single molecule suggests potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the chromone moiety: This involves the cyclization of an appropriate phenolic compound with a diketone.

    Linking the two moieties: The final step involves coupling the benzimidazole and chromone moieties through a propyl chain, which can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the chromone moiety can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromone moiety can be reduced to form a hydroxyl group.

    Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced chromone derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole and chromone derivatives.

    Medicine: Potential therapeutic applications due to the biological activities of benzimidazole and chromone derivatives, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with microtubules, inhibiting their polymerization and thus affecting cell division. Chromone derivatives, on the other hand, can act as antioxidants or enzyme inhibitors. The combined structure might exhibit a unique mechanism involving multiple pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Such as thiabendazole, omeprazole, and albendazole.

    Chromone derivatives: Such as flavonoids and coumarins.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the combination of benzimidazole and chromone moieties in a single molecule. This dual structure may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C24H25N3O4/c1-15-12-24(29)31-21-14-20(30-2)16(13-17(15)21)9-10-23(28)25-11-5-8-22-26-18-6-3-4-7-19(18)27-22/h3-4,6-7,12-14H,5,8-11H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

YHGAMNCELPTVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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